Product packaging for Octadecaneuropeptide(Cat. No.:CAS No. 95237-86-8)

Octadecaneuropeptide

Cat. No.: B1591338
CAS No.: 95237-86-8
M. Wt: 1912.1 g/mol
InChI Key: PTVIBIVJSXWMPT-FGSANIJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octadecaneuropeptide (ODN) is an endogenous bioactive peptide derived from its precursor, Diazepam Binding Inhibitor (DBI), and is part of the endozepine family. This gliopeptide is exclusively synthesized and released by astroglial cells in the mammalian central nervous system, acting as an autocrine and paracrine signaling molecule. Its primary structure, H-Gln-Ala-Thr-Val-Gly-Asp-Val-Asn-Thr-Asp-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys-OH, has been highly conserved throughout evolution, underscoring its significant biological functions. ODN is a crucial tool for investigating neuron-glia interactions and developing therapeutic strategies for neurological disorders. In in vitro and in vivo models, ODN demonstrates potent cytoprotective and neurotrophic effects . Research shows it rescues neurons and astrocytes from apoptotic cell death induced by neurotoxic agents like 6-hydroxydopamine (6-OHDA), a neurotoxin used to model Parkinson's disease. Its potent neuroprotective activity is attributed to the ability to reduce oxidative stress, inflammation, and apoptosis . The mechanism involves the activation of a specific, metabotropic ODN receptor, which triggers intracellular signaling cascades. This includes the stimulation of phospholipase C, leading to increased intracellular calcium, and the activation of key pathways such as MAPK/ERK and mTOR. These signals ultimately inhibit the expression of pro-apoptotic factors like Bax and caspase-3. Furthermore, ODN has been shown to modulate the expression of specific microRNAs (including miR-34b, miR-29a, and miR-21), identifying a novel mechanism and miR-21 as a promising pharmacological target. Beyond survival, ODN also promotes the migration of astrocytes via calcium-dependent pathways, which is vital for understanding wound healing in the CNS and reactive gliosis. This product is supplied as a lyophilized powder and is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C81H138N24O29 B1591338 Octadecaneuropeptide CAS No. 95237-86-8

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H138N24O29/c1-35(2)26-46(67(120)96-48(28-37(5)6)69(122)98-51(31-59(114)115)71(124)97-47(27-36(3)4)68(121)95-45(80(133)134)18-14-15-23-82)92-56(110)33-89-74(127)53-20-17-25-105(53)79(132)44(19-16-24-88-81(86)87)94-70(123)52(32-60(116)117)100-77(130)63(41(12)106)104-72(125)49(29-55(85)109)99-76(129)62(39(9)10)101-73(126)50(30-58(112)113)93-57(111)34-90-75(128)61(38(7)8)102-78(131)64(42(13)107)103-65(118)40(11)91-66(119)43(83)21-22-54(84)108/h35-53,61-64,106-107H,14-34,82-83H2,1-13H3,(H2,84,108)(H2,85,109)(H,89,127)(H,90,128)(H,91,119)(H,92,110)(H,93,111)(H,94,123)(H,95,121)(H,96,120)(H,97,124)(H,98,122)(H,99,129)(H,100,130)(H,101,126)(H,102,131)(H,103,118)(H,104,125)(H,112,113)(H,114,115)(H,116,117)(H,133,134)(H4,86,87,88)/t40-,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,61-,62-,63-,64-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVIBIVJSXWMPT-FGSANIJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CCC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H138N24O29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241795
Record name Octadecaneuropeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1912.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95237-86-8
Record name Octadecaneuropeptide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095237868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecaneuropeptide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60241795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Endogenous Regulation of Octadecaneuropeptide

Precursor Processing: Diazepam-Binding Inhibitor (DBI) Proteolytic Cleavage

Octadecaneuropeptide (ODN) is not directly synthesized but is instead generated through the enzymatic breakdown of a precursor protein called Diazepam-Binding Inhibitor (DBI), also known as Acyl-CoA-Binding Protein (ACBP). biorxiv.orgtandfonline.combioscientifica.com DBI is an 86-amino acid polypeptide from which several smaller, biologically active peptides are cleaved. biorxiv.orgoup.com

The process of generating ODN involves proteolytic cleavage, a common mechanism for activating or generating functional peptides from larger, inactive precursors. Tryptic digestion of DBI has been shown to yield ODN, which corresponds to the amino acid sequence 33-50 of the DBI protein (DBI₃₃₋₅₀). pnas.orgresearchgate.net Another significant peptide derived from DBI is the triakontatetraneuropeptide (B39295) (TTN), which encompasses the amino acid sequence 17-50 (DBI₁₇₋₅₀). nih.govoup.com While both peptides originate from the same precursor, they exhibit distinct biological activities. nih.govoup.com The specific and controlled cleavage of DBI ensures the timely and localized production of ODN and other related peptides.

Enzymatic Pathways of this compound Generation

The generation of this compound (ODN) from its precursor, Diazepam-Binding Inhibitor (DBI), is a result of specific enzymatic cleavage. biorxiv.org This proteolytic processing is a crucial step in producing the biologically active form of the peptide. While the precise and complete enzymatic cascade is a subject of ongoing research, studies have demonstrated that tryptic digestion of DBI in laboratory settings successfully generates ODN. pnas.orgpnas.org This suggests that trypsin-like enzymes, which cleave proteins at specific amino acid residues (lysine or arginine), are likely involved in the natural processing of DBI within the body. The controlled action of these proteases ensures that ODN is released from the larger DBI protein to perform its physiological functions.

Regulation of DBI Gene Expression and this compound Release

The expression of the gene encoding Diazepam-Binding Inhibitor (DBI) and the subsequent release of this compound (ODN) are tightly controlled by a variety of internal and external signals, reflecting the peptide's role in responding to the body's changing needs. nih.govresearchgate.netfrontiersin.org

Modulation by Stress Signals and Neuroactive Compounds

The production of endozepines, including ODN, is influenced by stress and various neuroactive compounds. nih.govresearchgate.net Chronic stress, for instance, can trigger changes in gene expression through the activation of the hypothalamic-pituitary-adrenal (HPA) axis. numberanalytics.com The release of glucocorticoids during the stress response can influence the expression of genes like DBI. frontiersin.orgnumberanalytics.com

Influence of Metabolic State (e.g., Food Deprivation, Glucose Availability)

The metabolic state of the organism plays a significant role in regulating DBI gene expression and ODN release. pnas.orgresearchgate.net Acute food deprivation, or fasting, has been shown to dramatically decrease the levels of DBI mRNA in the hypothalamus. bioscientifica.com This reduction in the precursor for the anorexigenic peptide ODN aligns with the body's need to stimulate feeding behavior during periods of starvation. bioscientifica.com

Conversely, signals of energy abundance, such as glucose and insulin (B600854), appear to upregulate ACBP/DBI expression and secretion. biorxiv.org Brain glucose availability directly influences the release of ODN, which in turn participates in the regulation of systemic glucose levels. researchgate.netresearchgate.net For example, insulin has been shown to trigger the release of DBI from astrocytes. biorxiv.org This intricate feedback loop highlights the role of the DBI/ODN system as a key component of the neural network that monitors and controls energy and glucose balance. researchgate.netresearchgate.netresearchgate.net

Cellular and Tissue Localization of this compound Production

The production of this compound (ODN) is primarily associated with specific cell types and is distributed throughout various tissues in the body.

In the central nervous system (CNS) of mammals, the gene for Diazepam-Binding Inhibitor (DBI), the precursor to ODN, is predominantly expressed in glial cells, particularly astrocytes. nih.govbioscientifica.comnih.govmdpi.com This has led to ODN being referred to as a "gliopeptide". nih.govfrontiersin.org While some studies have indicated the presence of endozepines in neurons, the majority of evidence points to glial cells as the principal source of production within the brain. nih.gov Specific glial populations, such as Bergmann glia in the cerebellar cortex, are known to exclusively express endozepines. nih.govnih.gov

Beyond the brain, DBI and its derivatives, including ODN, are found in numerous peripheral organs and in the plasma. oup.comnih.gov High concentrations of ODN-like immunoreactivity have been detected in the hypothalamus, cerebellum, and substantia nigra within the brain. nih.gov In peripheral tissues, significant levels have been identified in the testes, specifically in Leydig, Sertoli, and germ cells, as well as in salivary glands. oup.comresearchgate.netmj-med-u-tokai.com Chromatographic analysis has revealed that while a major form of ODN is found in peripheral tissues and plasma, a higher molecular weight form is also present in the brain and other tissues. nih.gov

Molecular Mechanisms of Action: Receptors and Signaling Pathways

Receptor Identification and Characterization

Octadecaneuropeptide (ODN) exerts its biological effects by interacting with at least two distinct types of receptors: the central-type benzodiazepine (B76468) receptors (CBR) and a specific G protein-coupled receptor (GPCR). frontiersin.orgnih.govplos.orgmdpi.comnih.gov This dual receptor engagement allows for a complex and nuanced modulation of cellular activity.

Interaction with Central-Type Benzodiazepine Receptors (CBR)

ODN is recognized as an endogenous ligand for the central-type benzodiazepine receptors (CBRs), which are integral components of the GABA-A receptor-chloride channel complex. frontiersin.orgnih.govnih.gov Initially, it was proposed that ODN functions as an inverse agonist at these receptors. frontiersin.orgplos.org This interaction implies that ODN can modulate GABAergic neurotransmission, the primary inhibitory system in the brain. nih.gov The binding of ODN to CBRs can allosterically influence the receptor's response to gamma-aminobutyric acid (GABA), thereby affecting neuronal excitability. nih.gov

However, the role of CBR interaction in mediating all of ODN's effects is not absolute. Studies have shown that some of the protective actions of ODN are not blocked by flumazenil, a classic CBR antagonist, suggesting the involvement of other receptor systems. frontiersin.orgplos.orgnih.gov For instance, the neuroprotective effects of ODN against oxidative stress-induced apoptosis in cerebellar granule neurons were not prevented by a CBR antagonist. nih.gov This indicates that while ODN does bind to CBRs, this interaction may be responsible for specific functions, such as its effects on anxiety, while other significant biological activities are mediated through a different receptor. baillement.com

Characterization of the Metabotropic G Protein-Coupled Receptor (GPCR)

Compelling evidence has established that ODN also acts as a ligand for a specific metabotropic G protein-coupled receptor (GPCR). frontiersin.orgnih.govplos.orgmdpi.com This receptor is pharmacologically and functionally distinct from the classical benzodiazepine receptors. nih.govresearchgate.net The ODN GPCR is positively coupled to both adenylyl cyclase and phospholipase C, initiating diverse intracellular signaling cascades. frontiersin.orgmdpi.comnih.gov

The involvement of this GPCR is particularly evident in the neuroprotective and anorexigenic effects of ODN. nih.govnih.gov Pharmacological studies using specific antagonists for the ODN metabotropic receptor, such as cyclo(1-8)[DLeu5]OP, have successfully blocked these actions of ODN, whereas CBR antagonists had no effect. frontiersin.orgplos.orgnih.gov This highlights the primary role of the GPCR in mediating these particular physiological responses. The C-terminal octapeptide fragment of ODN (OP) and its cyclic analog, cyclo(1-8)OP, have been shown to mimic the anorexigenic effect of ODN, further supporting the involvement of this metabotropic receptor. nih.gov The identification and characterization of this GPCR have been crucial in understanding the full spectrum of ODN's biological activities beyond its interaction with CBRs. tandfonline.com

Ligand-Receptor Binding Dynamics and Selectivity

The interaction of this compound (ODN) with its receptors is characterized by specific binding dynamics and a degree of selectivity that dictates its functional outcomes. ODN demonstrates the ability to bind to both central-type benzodiazepine receptors (CBRs) and a distinct G protein-coupled receptor (GPCR), with its effects often being context- and receptor-dependent. frontiersin.orgnih.govplos.orgnih.gov

Research indicates that the C-terminal octapeptide of ODN (OP) is the minimal fragment required for biological activity at the metabotropic receptor. nih.gov The development of synthetic analogs has been instrumental in dissecting the binding and selectivity of ODN. For example, cyclo(1-8)[DLeu5]OP acts as a selective antagonist for the ODN metabotropic receptor. plos.orgnih.gov Studies have consistently shown that the protective and anorexigenic effects of ODN can be blocked by this antagonist, but not by flumazenil, a CBR antagonist. plos.orgnih.govnih.gov This pharmacological distinction provides strong evidence for the selective engagement of the GPCR in these particular actions.

Conversely, certain behavioral effects of ODN, such as the induction of anxiety, have been linked to its activity as an inverse agonist at CBRs. frontiersin.org However, other studies suggest that even these effects might not be solely mediated by CBRs, indicating a more complex interplay. baillement.com The phosphorylation state of ODN may also influence its receptor affinity and selectivity. For instance, a bisphosphorylated form of ODN (bpODN) has been identified and shown to have a different potency compared to the unphosphorylated peptide, although it did not show increased selectivity for either receptor type. lodz.pl These findings underscore that the biological response to ODN is finely tuned by which receptor it binds to and the specific cellular context.

Intracellular Signal Transduction Cascades Triggered by this compound

Upon binding to its G protein-coupled receptor, this compound (ODN) initiates a series of intracellular signaling events that propagate the extracellular signal to the cell's interior, ultimately leading to a physiological response. These cascades primarily involve the activation of two major pathways: the Adenylyl Cyclase/Protein Kinase A (PKA) pathway and the Phospholipase C (PLC)/Protein Kinase C (PKC) pathway. frontiersin.orgnih.govmdpi.com

Adenylyl Cyclase (AC)/Protein Kinase A (PKA) Pathway Activation

ODN has been shown to activate adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). frontiersin.orgnih.govplos.org This increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). frontiersin.orgplos.orgnih.gov This AC/PKA pathway is a key mechanism through which ODN exerts its protective effects in various cell types, particularly in astrocytes. frontiersin.orgplos.org

Research has demonstrated that the protective action of ODN against oxidative stress-induced apoptosis in astrocytes is dependent on PKA activation. frontiersin.orgplos.orgnih.gov The glioprotective effect of ODN was mimicked by activators of the PKA pathway and blocked by PKA inhibitors. plos.orgplos.org Furthermore, the activation of the PKA pathway by ODN leads to the downstream phosphorylation of other kinases, such as extracellular signal-regulated kinase (ERK), contributing to the expression of anti-apoptotic proteins like Bcl-2. plos.orgnih.gov Interestingly, in some contexts, the protective effects of ODN are mediated by the PKA pathway independently of the PKC pathway. frontiersin.orgnih.gov

Phospholipase C (PLC)/Protein Kinase C (PKC) Pathway Activation

In addition to the AC/PKA pathway, ODN binding to its GPCR also activates Phospholipase C (PLC). frontiersin.orgnih.govmdpi.com PLC is an enzyme that cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.net IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). researchgate.net

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) Pathway Phosphorylation

ODN has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the MAPK signaling pathway, in various cell types, including astrocytes and cerebellar granule neurons. frontiersin.orgfrontiersin.org This activation is a critical step in mediating the neuroprotective and glioprotective effects of ODN.

In cultured rat astrocytes, ODN-induced ERK phosphorylation is dependent on the activation of a metabotropic ODN receptor and the subsequent stimulation of the protein kinase A (PKA) pathway. plos.orgnih.gov The MEK inhibitor U0126 has been shown to block the stimulatory effect of ODN on ERK phosphorylation, confirming the involvement of the canonical MAPK cascade. plos.org This PKA/MAPK-dependent mechanism is crucial for the protective effects of ODN against hydrogen peroxide-induced apoptosis in astrocytes. plos.orgnih.gov Downstream of ERK activation, ODN promotes the expression of the anti-apoptotic protein Bcl-2 and inhibits the expression of the pro-apoptotic protein Bax. frontiersin.orgplos.orgnih.gov This shift in the Bax/Bcl-2 ratio helps to preserve mitochondrial integrity and prevent the activation of caspase-3, a key executioner of apoptosis. plos.orgnih.gov

Similarly, in cerebellar granule neurons, ODN's protective effect against 6-hydroxydopamine (6-OHDA)-induced toxicity is mediated through a phospholipase C (PLC)/ERK MAPK transduction cascade. nih.gov The activation of this pathway by ODN prevents the accumulation of reactive oxygen species, the upregulation of Bax, the loss of mitochondrial membrane potential, and the activation of caspase-3 induced by the neurotoxin. nih.gov

The activation of the MAPK/ERK pathway by ODN is a central mechanism underlying its cytoprotective actions. This signaling cascade integrates upstream signals from ODN receptor activation to regulate downstream effectors involved in cell survival, apoptosis, and the response to oxidative stress.

Table 1: ODN-Induced MAPK/ERK Pathway Activation and Downstream Effects

Cell Type Stimulus/Insult ODN-Mediated Effect Signaling Pathway Downstream Consequences Reference
Cultured Rat Astrocytes Hydrogen Peroxide (H₂O₂) Protection against apoptosis PKA/MAPK-dependent ↑ ERK Phosphorylation, ↑ Bcl-2, ↓ Bax, ↓ Caspase-3 activation plos.orgnih.gov

Intracellular Calcium Mobilization

ODN is a potent modulator of intracellular calcium ([Ca²⁺]i) levels in astrocytes. acs.orgacs.org It elicits a rapid and transient increase in [Ca²⁺]i by mobilizing calcium from intracellular stores. frontiersin.orgresearchgate.net This effect is mediated through the activation of a G protein-coupled receptor linked to phospholipase C (PLC). frontiersin.orgresearchgate.net The activation of PLC leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Structure-activity relationship studies have been conducted to identify the key amino acid residues within the ODN sequence responsible for its calcium-mobilizing activity. acs.orgacs.org These studies, utilizing a series of ODN analogues with single amino acid substitutions (AlaScan), have revealed the critical importance of the C-terminal region of the peptide. acs.orgacs.org Specifically, modifications to the Leu¹⁵ residue completely abolish the peptide's ability to induce a calcium response. acs.orgacs.org Interestingly, the C-terminal octapeptide fragment of ODN, known as OP (ODN₁₁₋₁₈), was found to be as potent as the full-length ODN in mobilizing intracellular calcium, indicating that this shorter fragment contains the full biological activity for this specific function. acs.orgacs.org

The ability of ODN to increase intracellular calcium is an important component of its signaling repertoire, contributing to the activation of various calcium-dependent enzymes and downstream signaling pathways.

Table 2: Structure-Activity Relationship of ODN Analogues on Intracellular Calcium Mobilization in Astrocytes

Analogue Modification Effect on [Ca²⁺]i Mobilization Reference
[Ala⁹]ODN Substitution of Thr⁹ with Ala Totally devoid of activity acs.orgacs.org
[Ala¹⁵]ODN Substitution of Leu¹⁵ with Ala Abolished activity acs.orgacs.org
[d-Leu¹⁵]ODN Substitution of Leu¹⁵ with d-Leu Abolished activity acs.orgacs.org

Modulation of Other Receptor Systems and Ion Channels (e.g., GABA-A Receptor/Cl− Channel Complex)

In addition to its actions via its own metabotropic receptor, ODN is known to modulate the function of the γ-aminobutyric acid type A (GABA-A) receptor, a ligand-gated chloride ion (Cl⁻) channel and the primary site of inhibitory neurotransmission in the central nervous system. nih.govresearchgate.netjneurosci.org ODN belongs to a family of endogenous peptides known as endozepines, which are recognized as endogenous ligands for the benzodiazepine (BZ) binding site on the GABA-A receptor. jneurosci.orgtandfonline.com

Electrophysiological studies have demonstrated that ODN can act as a negative allosteric modulator of GABA-A receptors. jneurosci.org This means that it can reduce the inhibitory currents mediated by GABA, thereby increasing neuronal excitability. jneurosci.org This modulatory effect is believed to be important in various physiological and pathological conditions. For instance, in the context of stroke, a delayed administration of ODN has been shown to improve functional recovery by correcting the excessive GABAergic tonic inhibition that occurs in the peri-infarct area. jneurosci.org

The interaction of ODN with the GABA-A receptor is complex and can be influenced by the presence of endogenous steroids. nih.gov For example, the effect of ODN on corticotropin-releasing hormone (CRH) gene expression is mediated through the GABA-A receptor and can be influenced by both central and peripheral steroids. nih.gov This highlights a sophisticated interplay between neuropeptides, neurotransmitter receptors, and steroid hormones in regulating neuronal function.

Furthermore, the precursor to ODN, diazepam-binding inhibitor (DBI), and ODN itself have been implicated in promoting neurogenesis through the negative modulation of GABA signaling. nih.govstanford.edu This suggests that by modulating the primary inhibitory system in the brain, ODN can influence fundamental processes such as neuronal development and plasticity.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound (ODN)
Hydrogen Peroxide
U0126
Bcl-2
Bax
Caspase-3
6-hydroxydopamine (6-OHDA)
Phospholipase C (PLC)
Inositol trisphosphate (IP₃)
Diacylglycerol (DAG)
γ-aminobutyric acid (GABA)
Corticotropin-releasing hormone (CRH)
Diazepam-binding inhibitor (DBI)
Flumazenil
Picrotoxin
Muscimol

Physiological and Cellular Roles of Octadecaneuropeptide

Central Nervous System Functions

Within the CNS, ODN plays a crucial role in modulating neuronal activity, promoting neuronal development, and regulating glial cell proliferation. It also significantly influences the body's energy balance and metabolic processes.

Modulation of Neurotransmission (e.g., GABAergic System)

ODN is a notable modulator of the GABAergic system, the primary inhibitory neurotransmitter system in the brain. frontiersin.orgnih.gov It interacts with the central-type benzodiazepine (B76468) receptors (CBR), which are part of the GABA-A receptor-chloride channel complex. frontiersin.orgnih.gov The effect of ODN on GABAergic transmission is complex and can vary depending on the specific subunit composition of the GABA-A receptor. nih.govbiorxiv.org

Electrophysiological and functional studies have shown that ODN can act as both a positive allosteric modulator (PAM), enhancing the action of GABA, and a negative allosteric modulator (NAM), reducing GABA's effects. nih.govfrontiersin.org This dual capability allows for fine-tuned regulation of neuronal excitability. For instance, in some contexts, ODN's interaction with the GABA-A receptor complex can lead to a decrease in neuronal activity, while in others, it may have a proconflict or anxiogenic effect. nih.govresearchgate.net The modulation of GABAergic transmission by ODN is a key mechanism through which it influences various neurological processes. researchgate.net

Neuronal Differentiation and Neurogenesis Promotion

ODN has demonstrated neurotrophic properties, including the ability to promote neuronal differentiation and neurogenesis. nih.govmdpi.com Studies on neuronal cell lines, such as N2a cells, have shown that treatment with ODN can induce neurite outgrowth, a key feature of neuronal differentiation. mdpi.comresearchgate.net This process is associated with changes in the distribution of mitochondria and peroxisomes within the newly formed neurites. mdpi.comresearchgate.net

The signaling pathways involved in ODN-induced neuronal differentiation are complex and involve the activation of PKA, PLC, PKC, and the MEK/ERK pathway. mdpi.comresearchgate.net Furthermore, ODN has been shown to stimulate the proliferation of neuronal progenitor stem cells in the subventricular zone of the adult brain, contributing to adult neurogenesis. frontiersin.org This suggests that ODN could play a role in brain development and repair. nih.gov

Regulation of Astrocyte Proliferation

In addition to its effects on neurons, ODN also regulates the proliferation of astrocytes, the very cells that produce it. mdpi.comfrontiersin.org Research has shown that ODN can stimulate the incorporation of [3H]thymidine in cultured rat astrocytes, an indicator of cell division. nih.govbiorxiv.org This proliferative effect is mediated through the activation of central-type benzodiazepine receptors. frontiersin.orgfrontiersin.org

The ability of ODN to promote astrocyte proliferation suggests its involvement in reactive astrogliosis, a process that occurs in response to various CNS injuries and diseases. plos.orgnih.gov This suggests that ODN may contribute to the brain's response to injury and pathological conditions. biorxiv.org

Table 1: Effects of Octadecaneuropeptide on Astrocyte Proliferation

Experimental ModelODN ConcentrationObserved EffectReference
Cultured Rat AstrocytesNot SpecifiedStimulation of [3H]thymidine incorporation nih.govbiorxiv.org
Cultured Rat Astrocytes10⁻¹⁴ M to 10⁻¹⁰ MStimulation of astrocyte proliferation nih.gov

Influence on Energy Homeostasis and Metabolic Sensing

ODN plays a significant role in the central regulation of energy homeostasis and metabolic sensing. frontiersin.orgjci.org It is considered an endogenous modulator of energy balance, acting at the hypothalamic level. researchgate.net

A key function of ODN in energy homeostasis is its potent anorexigenic (appetite-suppressing) effect. frontiersin.orgresearchgate.net Intracerebroventricular administration of ODN has been shown to dose-dependently reduce food consumption in both rats and mice. researchgate.net This effect is long-lasting and can lead to a significant reduction in body weight. researchgate.netspringermedizin.de

The anorexigenic action of ODN is mediated through a metabotropic receptor, as it is not blocked by diazepam, an agonist of benzodiazepine receptors. researchgate.netnih.gov The C-terminal octapeptide fragment of ODN also exhibits this anorexigenic activity. researchgate.net Furthermore, acute fasting has been shown to decrease the expression of DBI, the precursor to ODN, in the hypothalamus, suggesting a feedback mechanism in the regulation of feeding behavior. bioscientifica.com

Table 2: Anorexigenic Effects of this compound in Rodents

Animal ModelAdministration RouteODN DoseOutcomeReference
Food-deprived RatsIntracerebroventricular30 to 100 ngDose-dependent reduction of food intake researchgate.net
Food-deprived RatsContinuous i.c.v. infusion10 ng/h for 15 daysSignificant reduction in food intake and body weight researchgate.net
Food-deprived MiceIntracerebroventricular5 ngSignificant reduction in food intake researchgate.net

ODN is also implicated in the central control of systemic glucose levels. tandfonline.comresearchgate.net Brain glucose availability regulates the release of ODN, which in turn influences blood glucose. tandfonline.com This suggests that ODN is part of a neurochemical network that monitors and regulates glucose homeostasis. tandfonline.comnih.gov

Studies have shown that central endozepinergic signaling can modulate blood glucose levels. nih.gov For instance, the administration of an ODN GPCR antagonist can lead to an increase in circulating glucose levels, suggesting that endogenous ODN signaling contributes to the tonic suppression of glycemia. tandfonline.comtandfonline.com The astrocytic ODN also modulates metabolic processes in the ventromedial hypothalamus (VMH) through its effects on GABAergic neurons, further highlighting its role in the intricate control of energy and glucose metabolism. frontiersin.org

Table 3: Compounds Mentioned in the Article

Regulation of Food Intake and Anorexigenic Effects

Neuroendocrine Regulation (e.g., Neurosteroid Biosynthesis)

This compound is a key regulator of neurosteroid biosynthesis in the brain. nih.govnih.gov Neurosteroids are synthesized de novo in the central nervous system and are crucial for modulating various neurophysiological and behavioral processes. nih.govresearchgate.net ODN exerts its influence on neurosteroid production through its interaction with central-type benzodiazepine receptors (CBR). frontiersin.orgnih.govendocrine-abstracts.org

Research has shown that glial cells containing ODN-like immunoreactivity are found in close proximity to neurons that express the steroidogenic enzyme 3β-hydroxysteroid dehydrogenase. nih.gov ODN stimulates the biosynthesis of several neurosteroids, including 17OH-pregnenolone, dehydroepiandrosterone (B1670201) (DHEA), 17OH-progesterone, and progesterone. nih.govresearchgate.net This stimulatory effect is dose-dependent and can be blocked by the CBR antagonist flumazenil, indicating the physiological role of ODN as an endogenous positive modulator of these receptors. nih.gov The action of ODN on neurosteroidogenesis is significant as these steroids can, in turn, allosterically modulate the activity of GABA-A receptors, creating a feedback loop that can influence their own synthesis. nih.govresearchgate.net

Cellular Protective Mechanisms and Resilience

This compound exhibits potent cellular protective properties, particularly within the nervous system. Its mechanisms of action involve anti-apoptotic effects on neural cells, modulation of the antioxidant system, and the reduction of oxidative stress and inflammation. researchgate.netfrontiersin.org

Anti-apoptotic Effects on Neurons and Glial Cells

ODN has demonstrated a remarkable ability to protect both neurons and glial cells from apoptosis induced by various neurotoxic agents. patrinum.chresearchgate.netfrontiersin.org This neuroprotective effect is observed at very low concentrations and is mediated through a metabotropic receptor. mdpi.comfrontiersin.org The activation of this receptor triggers a cascade of intracellular signaling pathways, including protein kinase A (PKA), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. researchgate.netfrontiersin.org

This signaling cascade leads to the modulation of apoptosis-related proteins. Specifically, ODN reduces the expression of the pro-apoptotic gene Bax and stimulates the expression of the anti-apoptotic protein Bcl-2. researchgate.netfrontiersin.org This shift in the Bax/Bcl-2 ratio helps to maintain mitochondrial integrity and function, preventing the release of pro-apoptotic factors and subsequent activation of caspases, such as caspase-3, which are key executioners of apoptosis. researchgate.netfrontiersin.org

Table 1: Effects of this compound on Apoptotic Markers

Cell Type Inducing Agent ODN Effect Key Findings Reference
Neurons and Astrocytes Oxidative Stress Anti-apoptotic Reduces Bax expression, stimulates Bcl-2 expression, inhibits caspase activation. researchgate.net
Cultured Granule Neurons and N2a cells 6-hydroxydopamine (6-OHDA) Protective Abolishes deleterious effects at subpicomolar concentrations. frontiersin.org
Cultured Astrocytes Hydrogen Peroxide (H₂O₂) Protective Prevents apoptosis through its metabotropic receptor. frontiersin.org
Cerebellar Granule Neurons Oxidative Injury Promotes Survival Astrocyte-conditioned medium containing ODN enhances neuron survival. frontiersin.org

Antioxidant System Modulation

ODN plays a crucial role in bolstering the cellular antioxidant defense systems. This is achieved through the stimulation of antioxidant enzyme activities and the enhancement of glutathione (B108866) biosynthesis.

ODN has been shown to stimulate the expression and activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.netnih.govnih.gov These enzymes are vital for detoxifying reactive oxygen species (ROS). In cultured astrocytes, ODN induces a rapid and concentration-dependent increase in the gene transcription of both SOD and catalase. nih.govnih.gov Furthermore, ODN can counteract the inhibitory effects of oxidative stressors like hydrogen peroxide (H₂O₂) on the mRNA levels and activities of these enzymes. nih.govnih.gov This protective action is mediated through its metabotropic receptor and involves the PKA signaling pathway. nih.govnih.gov

Table 2: Modulation of Antioxidant Enzymes by this compound

Enzyme Cell Type Condition Effect of ODN Signaling Pathway Reference
Superoxide Dismutase (SOD) Cultured Astrocytes Basal Stimulates gene transcription and activity. PKA-dependent nih.govnih.gov
Catalase (CAT) Cultured Astrocytes Basal Stimulates gene transcription and activity. PKA-dependent nih.govnih.gov
SOD and CAT Cultured Astrocytes H₂O₂-induced stress Blocks reduction in mRNA levels and activity. Metabotropic Receptor/PKA nih.govnih.gov
SOD and CAT Cultured Astrocytes 6-OHDA-induced stress Restores enzyme activities. Not specified biorxiv.org

In addition to stimulating antioxidant enzymes, ODN also enhances the biosynthesis of glutathione (GSH). mdpi.comresearchgate.net Glutathione is a major non-enzymatic antioxidant that plays a critical role in protecting cells from oxidative damage by neutralizing ROS. researchgate.net ODN has been shown to prevent the depletion of GSH levels that can occur under conditions of oxidative stress. frontiersin.org This helps to maintain the cellular redox balance and protect essential biomolecules from oxidative damage. researchgate.net

Stimulation of Antioxidant Enzyme Activities (e.g., SOD, Catalase)

Reduction of Oxidative Stress and Inflammation

By bolstering the antioxidant defense system and inhibiting apoptotic pathways, ODN effectively reduces cellular damage caused by oxidative stress. researchgate.netfrontiersin.org It prevents the accumulation of intracellular ROS and inhibits the oxidative damage of lipids and proteins. researchgate.netfrontiersin.org Furthermore, research indicates that ODN can reduce neuroinflammation. frontiersin.org In animal models, ODN has been shown to block the stimulation of pro-inflammatory genes such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in response to neurotoxins. frontiersin.org This dual action of combating both oxidative stress and inflammation underscores the comprehensive neuroprotective capacity of this compound. patrinum.chfrontiersin.org

Impact on Mitochondrial and Peroxisomal Function and Distribution

This compound (ODN) plays a significant role in modulating the function and spatial organization of mitochondria and peroxisomes, two organelles that are crucial for cellular metabolism, energy homeostasis, and signaling. Research indicates that ODN's influence is particularly prominent in the context of neuronal differentiation and protection against oxidative stress.

Mitochondrial Function

ODN exerts a complex, context-dependent influence on mitochondrial functions. While it does not appear to alter baseline mitochondrial activity during induced neuronal differentiation, it is a potent protector of mitochondrial integrity under conditions of cellular stress. mdpi.comnih.gov

Mitochondrial Membrane Potential (Ψm): A primary mechanism of ODN's cytoprotective effect is its ability to preserve the mitochondrial membrane potential (Ψm). plos.orgfrontiersin.org In cultured astrocytes and neuronal cells, exposure to toxins like hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or amyloid-β (Aβ) peptides leads to a drop in Ψm, a key step in initiating apoptosis. plos.orgfrontiersin.orgnih.gov Pre-treatment with ODN effectively prevents this H₂O₂-induced reduction of mitochondrial membrane potential, thereby maintaining mitochondrial integrity. plos.orgfrontiersin.orgnih.gov This stabilization is crucial for inhibiting the downstream activation of apoptotic pathways. frontiersin.orgnih.gov

Apoptotic Pathway Regulation: ODN prevents apoptotic cell death by directly intervening in the mitochondrial intrinsic pathway. plos.orgnih.gov It modulates the expression of the Bcl-2 family of proteins, inhibiting the expression of the pro-apoptotic factor Bax and stimulating the anti-apoptotic protein Bcl-2. plos.orgfrontiersin.orgresearchgate.net This shift in the Bax/Bcl-2 balance prevents mitochondrial dysfunction and the subsequent activation of executioner enzymes like caspase-3. plos.orgfrontiersin.org

Mitochondrial Biogenesis: There is evidence to suggest that ligands of the translocator protein (TSPO), including this compound, may promote an increase in mitochondrial mass. mdpi.com This change in mitochondrial lipid metabolism could lead to mitochondrial biogenesis, which is necessary to support the heightened metabolic needs of cell division and differentiation. mdpi.com

Table 1: Summary of Research Findings on ODN's Impact on Mitochondrial Function

Parameter Cell/Tissue Model Key Research Finding Source(s)
Mitochondrial Activity N2a neuroblastoma cells ODN-induced neuronal differentiation did not affect mitochondrial activity. mdpi.comnih.gov
Mitochondrial Membrane Potential (Ψm) Cultured rat astrocytes, primary cultured cells, AD model mice ODN abolishes the decrease in Ψm induced by oxidative stressors (H₂O₂, 6-OHDA, Aβ). plos.orgfrontiersin.orgnih.govfrontiersin.orgnih.gov
Mitochondrial Respiration Not specified ODN counteracts the oxidative stress-induced increase in the mitochondrial respiration rate. mdpi.com
Apoptosis Regulation Cultured astrocytes and neurons ODN inhibits the mitochondrial apoptotic pathway by decreasing Bax and increasing Bcl-2 expression. plos.orgfrontiersin.orgnih.govresearchgate.net

| Mitochondrial Biogenesis | General (TSPO ligands) | As a TSPO ligand, ODN may contribute to increased mitochondrial mass to support metabolic requirements for cell division. | mdpi.com |

Peroxisomal Function

The influence of ODN on peroxisomal function appears to be more subtle and linked to the organelle's role in lipid metabolism rather than direct enzymatic modulation.

Metabolism of Very-Long-Chain Fatty Acids (VLCFA): Research on N2a cells indicates that ODN-induced neuronal differentiation does not alter peroxisomal metabolism, particularly the beta-oxidation of VLCFA. mdpi.com The fatty acid profiles in control and ODN-treated cells remain largely unchanged, suggesting that nerve cell differentiation promoted by ODN is not associated with modifications in this specific peroxisomal metabolic pathway. mdpi.com

Table 2: Summary of Research Findings on ODN's Impact on Peroxisomal Function

Parameter Cell/Tissue Model Key Research Finding Source(s)
VLCFA Beta-Oxidation N2a neuroblastoma cells ODN-induced differentiation is not associated with modifications of peroxisomal VLCFA metabolism. mdpi.com

| Cholesterol Metabolism | N2a neuroblastoma cells | ODN treatment increases the levels of cholesterol and its precursors, processes in which peroxisomes participate. | mdpi.comnih.gov |

Mitochondrial and Peroxisomal Distribution

One of the most striking effects of ODN is the dramatic reorganization of both mitochondria and peroxisomes within the cell, particularly during neuronal differentiation. nih.gov

Topographical Redistribution: In undifferentiated N2a cells, mitochondria and peroxisomes are primarily located within the cytoplasm of the cell body, or soma. mdpi.com Upon treatment with ODN, which induces the growth of neurites, a significant topographical modification occurs. mdpi.comfrontiersin.org Both mitochondria and peroxisomes are redistributed from the soma into the newly formed dendrites and axons. mdpi.comnih.govresearchgate.net

Co-localization: Fluorescence and transmission electron microscopy reveal that in ODN-treated cells, mitochondria and peroxisomes are not only present in the neurites but are often found co-localized or in close proximity to each other. mdpi.comresearchgate.netresearchgate.net This tight connection between the two organelles is believed to be critical for supporting the high energy and lipid synthesis demands required for neurite outgrowth and function. mdpi.comfrontiersin.org This redistribution ensures that energy production and lipid metabolism are localized to the areas of active growth and signaling.

Table 3: Summary of Research Findings on ODN's Impact on Organelle Distribution

Organelle(s) Cell/Tissue Model Key Research Finding Source(s)
Mitochondria & Peroxisomes N2a neuroblastoma cells ODN induces a modification of the topographical distribution of both organelles from the soma into the neurites. mdpi.comnih.govfrontiersin.orgnih.govresearchgate.net

| Mitochondria-Peroxisome Co-localization | N2a neuroblastoma cells | In ODN-treated cells, areas rich in both mitochondria and peroxisomes, including co-localized organelles, are observed in neurites. | mdpi.comresearchgate.netresearchgate.net |

Structure Activity Relationship Sar Research

Identification of Biologically Active Octadecaneuropeptide Fragments

Research into the active core of the 18-amino acid ODN molecule has consistently pointed towards the C-terminal region as being indispensable for its biological effects. Studies have demonstrated that shorter fragments derived from this end of the peptide can replicate the activity of the full-length molecule.

The most significant of these fragments is the C-terminal octapeptide, corresponding to residues 11-18 of ODN and commonly referred to as OP (H-Arg-Pro-Gly-Leu-Leu-Asp-Leu-Lys-OH). tandfonline.com Investigations into ODN's ability to mobilize intracellular calcium in rat astrocytes revealed that OP produced a dose-response curve that was superimposable to that of the parent ODN, indicating that this C-terminal segment possesses the full biological activity for this specific function. acs.orgnih.gov This finding has been corroborated by other functional assays, where OP was shown to mimic the effects of ODN on increasing cAMP levels in astrocytes and exerting anorexigenic effects. frontiersin.orgresearchgate.net The action of ODN itself may involve the enzymatic cleavage to generate such biologically active fragments. baillement.com While the octapeptide is fully active, preliminary studies on even shorter fragments, such as those containing the last six to eight amino acids, showed some, albeit decreased, biological activity compared to the full ODN molecule. pnas.org This highlights that while the C-terminal octapeptide is sufficient for full efficacy, the core active sequence resides within this terminal portion of the peptide.

Table 1: Activity of this compound (ODN) Fragments

Fragment Sequence Key Finding
ODN QATVGDVNTDRPGLLDLK Full-length parent peptide.
ODN₁₁₋₁₈ (OP) RPGLLDLK Possesses full biological activity, mimicking ODN's effect on Ca²⁺ mobilization, cAMP levels, and food intake. tandfonline.comacs.orgnih.govfrontiersin.orgresearchgate.net
ODN₁₃₋₁₈ GLLDLK Showed decreased biological activity compared to ODN. pnas.org

Amino Acid Residue Importance for Receptor Activation and Functional Specificity

To pinpoint the specific amino acids crucial for ODN's activity, systematic substitution studies, such as Alanine-scanning (AlaScan), have been performed. These studies involve replacing individual amino acids with alanine (B10760859) and observing the impact on biological function, such as calcium mobilization in astrocytes. acs.orgnih.gov

The results reveal distinct roles for different regions of the peptide:

N-Terminal Region: This region (residues 2-8 and 10) was found to be relatively tolerant to alanine substitution, with such changes causing minimal disruption to the peptide's activity. acs.orgnih.gov However, a free N-terminal amine group at the first residue, Glutamine (Gln¹), appears necessary for full activity, as its modification through pyroglutamization or acetylation led to a reduced calcium response. acs.orgnih.gov A notable exception in this region is the Threonine residue at position 9 (Thr⁹); its replacement with alanine resulted in a complete loss of activity, and substitution with a D-amino acid ([D-Thr⁹]ODN) created a partial antagonist. acs.orgnih.gov

C-Terminal Region: This region is critical for biological activity. Alanine substitution of residues in this part of the molecule (positions 11-14 and 16-18) significantly diminished ODN's biological activity. nih.gov The most critical residue identified in the entire sequence is Leucine at position 15 (Leu¹⁵). Its replacement with either Alanine ([Ala¹⁵]ODN) or its D-enantiomer ([D-Leu¹⁵]ODN) completely abolished the peptide's calcium-mobilizing activity. acs.orgnih.gov These specific analogs also acted as partial antagonists. acs.orgnih.gov Further AlaScan analysis of the active octapeptide fragment (OP) confirmed the vital contribution of its fifth residue, Leucine (corresponding to Leu¹⁵ in ODN), as its replacement with either Alanine or D-Leucine completely suppressed the calcium response. acs.orgnih.gov

Table 2: Impact of Amino Acid Substitutions on ODN Activity (Calcium Mobilization)

Analog Modification Resulting Activity
[Ala⁹]ODN Thr⁹ → Ala Totally devoid of activity. acs.orgnih.gov
[pGlu¹]ODN N-terminal Gln¹ cyclized Reduced activity. acs.orgnih.gov
[Ac-Gln¹]ODN N-terminal Gln¹ acetylated Reduced activity. acs.orgnih.gov
[Ala¹⁵]ODN Leu¹⁵ → Ala Abolished activity; partial antagonist. acs.orgnih.gov
[D-Thr⁹]ODN Thr⁹ → D-Thr Partial antagonist. acs.orgnih.gov
[D-Leu¹⁵]ODN Leu¹⁵ → D-Leu Abolished activity; partial antagonist. acs.orgnih.gov
OP-[Ala⁵] Leu⁵ → Ala (in OP fragment) Totally suppressed calcium response. nih.gov
OP-[D-Leu⁵] Leu⁵ → D-Leu (in OP fragment) Totally suppressed calcium response; weak antagonist. nih.govnih.gov

Design and Characterization of Cyclic and Substituted Analogs

Building on the knowledge from SAR studies, researchers have designed and synthesized modified analogs of ODN, particularly focusing on the active octapeptide fragment (OP), to enhance potency, stability, and receptor selectivity. A key strategy has been cyclization, which constrains the peptide's conformation. nih.govresearchgate.net

On-resin, head-to-tail cyclization of the OP fragment yielded cyclo₁₋₈OP. This cyclic analog proved to be a more potent agonist than the linear OP, being three times more potent and 1.4 times more efficacious in stimulating intracellular calcium increase in astrocytes. nih.gov Structural analysis of cyclo₁₋₈OP by 2D ¹H-NMR revealed a single, stable conformation characterized by a gamma turn involving residues Pro²-Leu⁴ and a type III beta turn encompassing residues Leu⁵-Lys⁸. nih.gov

Conversely, applying the knowledge that the D-Leu substitution at position 5 of OP (corresponding to position 15 of ODN) reduces activity, a cyclic antagonist was developed. The analog cyclo₁₋₈[DLeu⁵]OP was synthesized and found to be completely devoid of agonist activity. nih.govresearchgate.net Instead, it acts as a potent and selective antagonist of the ODN metabotropic receptor, effectively suppressing the effects of both ODN and OP on intracellular calcium and phosphoinositide metabolism. tandfonline.comnih.govplos.orgfrontiersin.org Interestingly, structural analysis showed that this antagonist exists as two equimolar conformers, a result of the cis/trans isomerization of the Arg-Pro peptide bond. nih.gov The development of such specific antagonists has been crucial for pharmacologically distinguishing the actions of ODN at its metabotropic receptor versus other receptors like the central-type benzodiazepine (B76468) receptors. frontiersin.org

Table 3: Characterization of Modified this compound (ODN) Analogs

Analog Modification Activity Profile Structural Feature
cyclo₁₋₈OP Head-to-tail cyclization of OP fragment Agonist; 3x more potent than linear OP. nih.gov Single conformation with γ and β turns. nih.gov
cyclo₁₋₈[DLeu⁵]OP Cyclization of OP with D-Leu at position 5 Potent Antagonist; devoid of agonist activity. tandfonline.comnih.govplos.org Two equimolar conformers (cis/trans isomerization). nih.gov
[D-Thr⁹]ODN Substitution in full-length ODN Partial Antagonist. acs.orgnih.gov Linear peptide.
[D-Leu¹⁵]ODN Substitution in full--length ODN Partial Antagonist. acs.orgnih.gov Linear peptide.

Table of Mentioned Compounds

Compound Name Abbreviation / Trivial Name
This compound ODN
Octapeptide (ODN₁₁₋₁₈) OP
[Alanine⁹]this compound [Ala⁹]ODN
[Pyroglutamyl¹]this compound [pGlu¹]ODN
[N-acetyl-Glutamine¹]this compound [Ac-Gln¹]ODN
[Alanine¹⁵]this compound [Ala¹⁵]ODN
[D-Threonine⁹]this compound [D-Thr⁹]ODN
[D-Leucine¹⁵]this compound [D-Leu¹⁵]ODN
[Alanine⁵]Octapeptide OP-[Ala⁵]
[D-Leucine⁵]Octapeptide OP-[D-Leu⁵]
cyclo(1-8)Octapeptide cyclo₁₋₈OP
cyclo(1-8)[D-Leucine⁵]Octapeptide cyclo₁₋₈[DLeu⁵]OP
Glutamine Gln
Threonine Thr
Leucine Leu
Alanine Ala
Proline Pro
Arginine Arg
Lysine Lys

Unraveling the Role of this compound: A Look into Research Methodologies

This compound (ODN) is a peptide derived from the diazepam-binding inhibitor (DBI) and has garnered significant scientific interest for its neuroprotective and neuromodulatory functions. nih.govnih.gov The exploration of ODN's biological activities relies on a variety of sophisticated research methodologies, from controlled in vitro experiments using cell cultures to complex in vivo studies with animal models. These approaches, combined with advanced molecular and biochemical techniques, are progressively clarifying the mechanisms through which ODN exerts its effects on the nervous system.

Research Methodologies and Experimental Models in Octadecaneuropeptide Studies

In vitro Cell Culture Models

In vitro models are fundamental for dissecting the direct cellular and molecular actions of ODN in a controlled environment. These models allow researchers to study specific cell types and their responses to ODN without the complexities of a whole organism.

Astrocyte and Neuronal Cell Lines (e.g., N2a cells)

Immortalized cell lines, such as the mouse neuroblastoma cell line (N2a), are valuable tools in ODN research. mdpi.com N2a cells are particularly useful because they can be differentiated into neuron-like cells, providing a model to study processes like neurite outgrowth. mdpi.com

Studies using N2a cells have demonstrated that ODN can promote neuronal differentiation, a process characterized by the extension of neurites. mdpi.com This effect is mediated through a complex signaling cascade involving protein kinase A (PKA), phospholipase C (PLC), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.govmdpi.com Furthermore, research on N2a cells has revealed that ODN treatment leads to changes in the distribution of mitochondria and peroxisomes, organelles crucial for cellular metabolism and function. mdpi.com

In addition to N2a cells, other neuroblastoma cell lines are utilized to investigate the protective effects of ODN. For instance, astrocyte-conditioned medium containing ODN has been shown to enhance the survival of neuroblastoma cells under oxidative stress conditions induced by toxins like 6-hydroxydopamine (6-OHDA). biorxiv.org

Table 1: Key Findings from Studies Using Astrocyte and Neuronal Cell Lines

Cell LineExperimental Model/InducerKey Findings
N2aNeuronal DifferentiationODN promotes neurite outgrowth. mdpi.com
N2aNeuronal DifferentiationODN-induced differentiation involves PKA/PLC/PKC/MEK/ERK signaling. mdpi.com
N2aOxidative Stress (H₂O₂)ODN protects against cell death. frontiersin.org
NeuroblastomaOxidative Stress (6-OHDA)Astrocyte-conditioned medium containing ODN increases cell survival. biorxiv.org

Primary Neuronal and Glial Cultures

Primary cultures, derived directly from animal tissues, offer a more physiologically relevant system than cell lines. These cultures retain many of the characteristics of their in vivo counterparts.

Primary cultures of rat cortical astrocytes are extensively used to study the glioprotective effects of ODN. biorxiv.orgplos.org Research has shown that ODN protects these astrocytes from cell death induced by oxidative stressors like hydrogen peroxide (H₂O₂) and 6-OHDA. biorxiv.orgfrontiersin.org This protective effect is linked to ODN's ability to prevent the accumulation of reactive oxygen species (ROS) and to maintain the activity of antioxidant enzymes. biorxiv.orgresearchgate.net

Similarly, primary cultures of cerebellar granule neurons are employed to investigate the neuroprotective actions of ODN. frontiersin.org In these cultures, ODN has been found to abolish the detrimental effects of neurotoxins, preventing apoptosis and promoting cell survival. frontiersin.org The anti-apoptotic effect of ODN in both neurons and astrocytes is mediated by the activation of its metabotropic receptor, leading to the stimulation of pro-survival signaling pathways and the inhibition of pro-apoptotic factors like Bax. frontiersin.orgresearchgate.net

In vivo Animal Models

In vivo animal models are indispensable for understanding the physiological and pathological roles of ODN in a whole organism. These models allow for the investigation of complex interactions between different cell types and systems.

Rodent Models of Neurodegeneration (e.g., Parkinson's Disease Models)

Rodent models of neurodegenerative diseases, particularly Parkinson's disease (PD), have been instrumental in demonstrating the neuroprotective potential of ODN in vivo. nih.gov The most commonly used model involves the administration of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to mice, which selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of PD. nih.gov

Studies using this model have shown that a single intracerebroventricular injection of ODN can prevent the MPTP-induced loss of dopaminergic neurons and the degeneration of nerve fibers in the striatum. nih.govfrontiersin.org The neuroprotective mechanism of ODN in this context involves the reduction of neuroinflammation, apoptosis, and oxidative stress. nih.govfrontiersin.org Specifically, ODN has been observed to decrease the number of reactive astrocytes and inhibit the expression of pro-inflammatory genes. nih.gov Furthermore, mice with a knockout of the DBI gene, the precursor to ODN, exhibit increased vulnerability to MPTP neurotoxicity, highlighting the endogenous neuroprotective role of the peptide. nih.govmdpi.com

Another model of PD utilizes the neurotoxin 6-hydroxydopamine (6-OHDA). frontiersin.org In vitro studies leading up to in vivo work have shown ODN's protective effects against 6-OHDA-induced toxicity in cultured cells. mdpi.comfrontiersin.org

Models for Metabolic and Behavioral Studies

Animal models are also crucial for investigating the role of ODN in metabolism and behavior. Intracerebroventricular administration of ODN in rats and mice has been shown to cause a significant, dose-dependent reduction in food intake, indicating a potent anorexigenic effect. researchgate.net This effect appears to be long-lasting and is not mediated by central-type benzodiazepine (B76468) receptors. researchgate.net

Furthermore, pharmacological studies in rats are used to explore how ODN influences the brain's response to changes in glucose levels. tandfonline.com By administering ODN receptor antagonists or agonists into the brain, researchers can study the peptide's role in regulating the activity of neurons in the ventromedial hypothalamic nucleus, a key area for glucose sensing and counter-regulatory responses to hypoglycemia. tandfonline.com These studies often involve techniques like western blotting of microdissected brain regions to analyze changes in protein expression related to neuronal activity and metabolism. tandfonline.com

Molecular and Biochemical Techniques

A wide array of molecular and biochemical techniques underpins the research in both in vitro and in vivo models. These methods provide the tools to measure the specific changes induced by ODN at the molecular level.

Table 2: Common Molecular and Biochemical Techniques in ODN Research

TechniqueApplication in ODN Research
Western Blotting To quantify the expression levels of specific proteins, such as those involved in apoptotic pathways (Bax, Bcl-2), signaling cascades (p-ERK), and neuronal markers. nih.govtandfonline.com
Real-Time PCR (qRT-PCR) To measure changes in gene expression, for example, of pro-inflammatory cytokines or antioxidant enzymes, in response to ODN treatment. nih.govnih.gov
Immunohistochemistry & Immunofluorescence To visualize the localization of ODN, its precursor DBI, and various cellular markers within tissue sections or cultured cells. mdpi.comnih.gov
Enzyme-Linked Immunosorbent Assay (ELISA) To quantify the concentration of ODN or other molecules in biological samples. pnas.org
High-Performance Liquid Chromatography (HPLC) Used for the purification and separation of ODN and its fragments from biological extracts. nih.govpnas.org
Mass Spectrometry To identify and confirm the presence of ODN and its precursor, DBI, in the secretome of cultured cells, such as astrocytes. frontiersin.orgmdpi.com
Caspase Activity Assays To measure the activity of caspases, key enzymes in the apoptotic cascade, to assess the anti-apoptotic effects of ODN. plos.org
Cell Viability and Proliferation Assays Techniques like fluorescein (B123965) diacetate staining or [³H]thymidine incorporation are used to determine the effect of ODN on cell survival and proliferation. mdpi.comfrontiersin.org
Microscopy (Phase contrast, Electron) To observe morphological changes in cells, such as neurite outgrowth in N2a cells or the ultrastructure of mitochondria and peroxisomes. mdpi.com

These techniques have been pivotal in elucidating the signaling pathways activated by ODN. For instance, pharmacological studies using specific inhibitors have shown that the protective effects of ODN are mediated through a metabotropic receptor coupled to G proteins, which in turn activates PKA, PKC, and MAPK/ERK signaling pathways. nih.govfrontiersin.orgplos.org These pathways ultimately regulate the expression of genes involved in apoptosis and cell survival. researchgate.net

Gene Expression Analysis (e.g., Quantitative RT-PCR, Western Blotting)

The investigation of ODN's physiological and pathological roles heavily relies on analyzing the expression of its precursor gene, DBI. frontiersin.orgbioscientifica.com Quantitative real-time reverse transcription-polymerase chain reaction (qRT-PCR) and Western blotting are two of the most prevalent techniques used for this purpose. mdpi.complos.org

Quantitative RT-PCR (qRT-PCR): This highly sensitive method is used to quantify mRNA levels, providing insights into the transcriptional regulation of the DBI gene under various conditions. plos.org For instance, studies have used qRT-PCR to demonstrate that acute fasting significantly reduces DBI mRNA levels in the hypothalamus of mice. bioscientifica.comnih.gov The relative amount of cDNA in each sample is typically calculated using the comparative cycle threshold (Ct) method (2-ΔΔCt), with a housekeeping gene like GAPDH serving as an internal control for normalization. plos.orgnih.gov

Western Blotting: This technique allows for the detection and quantification of specific proteins, such as DBI and its cleavage products, as well as proteins involved in ODN's signaling pathways. mdpi.complos.org For example, Western blot analysis has been employed to show that ODN stimulates the phosphorylation of extracellular signal-regulated kinases (ERK1/2). mdpi.complos.org This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with specific antibodies. nih.gov

Key Research Findings from Gene Expression Analysis:

Experimental ConditionObservationImplication
Acute Fasting in MiceDramatic reduction of DBI mRNA in the hypothalamus and ependyma. bioscientifica.comnih.govGlial cells, through endozepine production, may relay peripheral signals to neurons involved in energy homeostasis. bioscientifica.comnih.gov
Oxidative Stress (H₂O₂) on AstrocytesStimulation of DBI gene expression. frontiersin.orgDBI/ODN system is responsive to cellular stress. frontiersin.org
Drug Addiction (alcohol, morphine, nicotine)Increased DBI gene expression in the rodent brain. frontiersin.orgDBI may play a role in the neurobiology of addiction. frontiersin.org
ODN treatment on astrocytesIncreased SOD and catalase mRNA levels. nih.govODN may protect against oxidative stress by upregulating antioxidant enzymes. nih.gov

Receptor Binding Assays and Displacement Studies

Understanding the interaction of ODN with its receptors is fundamental to deciphering its biological functions. Receptor binding assays and displacement studies are key methodologies in this area. sigmaaldrich.com These assays typically utilize a radiolabeled ligand that binds specifically to a receptor and a non-labeled competitor ligand (like ODN) to displace it. sigmaaldrich.com

Initially, it was found that ODN could displace the binding of benzodiazepines to their receptors. frontiersin.org However, further research revealed that ODN also interacts with a novel G protein-coupled receptor (GPCR). mdpi.comasm.org Displacement studies have been crucial in characterizing the binding properties of ODN and its analogs to these distinct receptor types. For example, in primary cultures of cerebellar granule cells, ODN and its fragments have been shown to displace [3H]flunitrazepam and [3H]BCCM from their binding sites. pnas.org The antagonist for the metabotropic ODN receptor, cyclo(1-8)[Dleu5]OP, has been used in displacement studies to confirm that the protective effects of ODN are mediated through this GPCR and not the central-type benzodiazepine receptor (CBR). plos.orgnih.gov

Table of Ligands Used in ODN Receptor Binding Studies:

LigandTypeReceptor Target
[3H]FlunitrazepamRadiolabeled Benzodiazepine AgonistCentral-type Benzodiazepine Receptor (CBR)
[3H]BCCMRadiolabeled β-carbolineCentral-type Benzodiazepine Receptor (CBR)
FlumazenilCBR AntagonistCentral-type Benzodiazepine Receptor (CBR) nih.gov
cyclo(1-8)[Dleu5]OPMetabotropic ODN Receptor AntagonistODN Metabotropic Receptor plos.orgnih.gov

Enzyme Activity Measurements (e.g., Antioxidant Enzymes)

A significant aspect of ODN research focuses on its cytoprotective effects, particularly its ability to modulate the activity of antioxidant enzymes. frontiersin.org Spectrophotometric assays are commonly used to measure the activity of enzymes like superoxide (B77818) dismutase (SOD) and catalase. nih.govbiorxiv.org

For instance, SOD activity can be measured by its ability to inhibit the autoxidation of epinephrine, which is monitored spectrophotometrically. biorxiv.org Catalase activity is determined by measuring the decrease in hydrogen peroxide (H₂O₂) concentration. biorxiv.org Studies have shown that ODN can restore the activities of SOD and catalase in astrocytes that have been diminished by oxidative stress induced by substances like 6-hydroxydopamine (6-OHDA). biorxiv.org This protective effect is linked to ODN's ability to stimulate the expression and activity of these antioxidant enzymes, thereby reducing the levels of reactive oxygen species (ROS). frontiersin.orgbiorxiv.org

Summary of ODN's Effect on Antioxidant Enzyme Activity:

EnzymeEffect of Oxidative Stress (e.g., 6-OHDA)Effect of ODN Treatment
Superoxide Dismutase (SOD)Decreased activity biorxiv.orgRestores activity to above control levels biorxiv.org
CatalaseDecreased activity biorxiv.orgRestores activity to above control levels biorxiv.org

Intracellular Signaling Pathway Analysis (e.g., Phosphorylation Assays)

ODN exerts its diverse biological effects by activating specific intracellular signaling cascades. nih.gov The analysis of these pathways, often through phosphorylation assays, is crucial for understanding its mechanisms of action. mdpi.com ODN is known to act through a G protein-coupled receptor (GPCR), which can be coupled to various downstream effectors. mdpi.comasm.org

The activation of these pathways is frequently assessed by measuring the phosphorylation state of key signaling proteins using Western blotting with phospho-specific antibodies. mdpi.complos.org Research has demonstrated that ODN can activate several major signaling pathways, including:

The cAMP/PKA Pathway: In astrocytes, ODN stimulates the production of cyclic AMP (cAMP), leading to the activation of Protein Kinase A (PKA). frontiersin.orgnih.gov This pathway is involved in the stimulatory effect of ODN on the expression of antioxidant enzyme genes. researchgate.net

The PLC/PKC Pathway: In cerebellar granule cells, the neuroprotective effect of ODN involves the activation of Phospholipase C (PLC) and Protein Kinase C (PKC). frontiersin.orgnih.gov

The MAPK/ERK Pathway: Downstream of both PKA and PKC, ODN stimulates the phosphorylation of ERK1 and ERK2 in both astrocytes and neurons. frontiersin.orgnih.gov

Inhibitors of these pathways, such as H89 (a PKA inhibitor), U73122 (a PLC inhibitor), and U0126 (a MEK inhibitor), are often used to confirm the involvement of a specific pathway in a particular effect of ODN. mdpi.com

Signaling Pathways Activated by ODN:

PathwayKey MediatorsCellular ContextFunctional Outcome
cAMP/PKAAdenylyl Cyclase, cAMP, PKAAstrocytesStimulation of antioxidant enzyme expression frontiersin.orgnih.govresearchgate.net
PLC/PKCPhospholipase C, IP₃, DAG, PKCCerebellar Granule CellsNeuroprotection frontiersin.orgnih.gov
MAPK/ERKMEK, ERK1/2Astrocytes, NeuronsCell survival, differentiation mdpi.comnih.gov

Peptide Synthesis and Purification Methodologies

To conduct in vitro and in vivo studies, synthetic ODN is required. Solid-phase peptide synthesis (SPPS) is the standard method for producing ODN and its analogs. mdpi.comgoogle.comlcms.cz This technique involves the stepwise addition of amino acids to a growing peptide chain that is anchored to a solid resin support. lcms.cz The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed. mdpi.commdpi.com

Following synthesis, the crude peptide is cleaved from the resin and deprotected. google.com The resulting product contains the target peptide along with various impurities. bachem.com Purification is therefore a critical step. The standard method for purifying synthetic peptides is reversed-phase high-performance liquid chromatography (RP-HPLC). lcms.czbachem.com This technique separates the peptide from impurities based on hydrophobicity. bachem.com The purified peptide fractions are then typically lyophilized to obtain a stable, powdered form. bachem.com

Analytical Techniques for Detection and Quantification of Octadecaneuropeptide (e.g., Radioimmunoassay, Mass Spectrometry)

Accurate detection and quantification of endogenous ODN in biological samples are essential for studying its physiological regulation. Two primary techniques are used for this purpose: radioimmunoassay (RIA) and mass spectrometry (MS). frontiersin.org

Radioimmunoassay (RIA): RIA is a highly sensitive and specific immunoassay that uses radiolabeled molecules to measure the concentration of substances like ODN. vghtpe.gov.twwikipedia.org The principle is based on the competition between a radiolabeled antigen (e.g., ¹²⁵I-labeled ODN) and the unlabeled ODN in a sample for a limited number of antibody binding sites. vghtpe.gov.twwikipedia.org The amount of radioactivity measured is inversely proportional to the concentration of ODN in the sample. vghtpe.gov.tw RIA has been used to measure ODN concentrations in various brain regions. nih.gov

Mass Spectrometry (MS): Mass spectrometry has emerged as a powerful tool for the identification and quantification of peptides. frontiersin.org Techniques like capillary zone electrophoresis-mass spectrometry (CZE-MS) have been developed for the precise quantification of ODN in small-volume brain tissue samples. tandfonline.comresearchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) has also been used to analyze molecules affected by ODN treatment, such as cholesterol and its precursors. mdpi.comresearchgate.net MS offers high specificity and the ability to identify post-translational modifications. frontiersin.org

Comparison of Analytical Techniques:

TechniquePrincipleAdvantagesCommon Application in ODN Research
Radioimmunoassay (RIA) Competitive binding of radiolabeled vs. unlabeled antigen to a specific antibody. vghtpe.gov.twwikipedia.orgHigh sensitivity and specificity. vghtpe.gov.twwikipedia.orgMeasuring ODN levels in brain tissue extracts. frontiersin.orgnih.gov
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ionized molecules. frontiersin.orgHigh specificity, can identify modifications, suitable for complex mixtures. frontiersin.orgQuantification of ODN in microdissected brain regions. tandfonline.comresearchgate.net

Future Directions and Research Perspectives

Elucidation of Unidentified Octadecaneuropeptide Receptors

A primary focus for future research is the definitive identification and characterization of the metabotropic G protein-coupled receptor (GPCR) for ODN. researchgate.netmdpi.com While the actions of ODN are known to be mediated through a metabotropic receptor, its specific identity remains elusive. researchgate.netmdpi.comnih.govnih.gov Pharmacological studies have successfully utilized agonists and antagonists to probe its function, but the receptor itself has not been cloned or sequenced. researchgate.netnih.gov Identifying this GPCR is a critical step that will unlock a more profound understanding of ODN's signaling mechanisms and pave the way for the development of highly specific therapeutic agents. researchgate.netfrontiersin.org Current evidence suggests this receptor is coupled to both adenylyl cyclase and phospholipase C pathways. researchgate.netmdpi.com

Investigation of Novel Signaling Pathways and Downstream Effectors

ODN is known to activate a cascade of intracellular signaling pathways crucial for its neuroprotective effects. nih.govresearchgate.netnih.govresearchgate.net The activation of its metabotropic receptor triggers protein kinase A (PKA), protein kinase C (PKC), and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathways. nih.govnih.govresearchgate.net Downstream of these kinases, ODN modulates the expression of key apoptosis-regulating proteins, such as increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax. nih.govresearchgate.netplos.org This shift in the Bax/Bcl-2 ratio helps to preserve mitochondrial integrity and inhibit caspase-3 activation, ultimately preventing cell death. plos.org

Further research is needed to explore other potential downstream effectors and signaling cascades. For instance, the phosphoinositide 3-kinase (PI3K)/Akt pathway, known to be involved in cell differentiation, could also be a target of ODN signaling. nih.gov Additionally, while the core pathways have been identified in astrocytes and neurons, there may be cell-specific variations that warrant further investigation. nih.gov A deeper understanding of these intricate signaling networks will provide a more complete picture of ODN's mechanism of action.

Exploration of Broader Systemic Interactions and Cross-Talk with Other Peptidergic Systems

ODN, as part of the endozepine family, likely participates in complex interactions with other peptidergic and neurotransmitter systems. nih.gov Its release is modulated by various neuroactive compounds, including neuropeptides like pituitary adenylate cyclase-activating polypeptide (PACAP), urotensin-II, and somatostatin, as well as the neurotransmitter GABA. nih.gov This suggests a significant degree of cross-talk that influences its physiological functions.

Future studies should aim to map these interactions more comprehensively. For example, investigating the interplay between ODN and the melanocortin system in the context of appetite regulation could yield valuable insights. researchgate.net Similarly, exploring its relationship with stress-related neuropeptides could further elucidate its role in anxiety and other behavioral responses. researchgate.net Understanding these broader systemic interactions is essential for appreciating the full scope of ODN's influence on organismal homeostasis.

Development of Advanced Research Tools and Probes

The development of more advanced and specific research tools is crucial for advancing our understanding of ODN. nih.govfrontiersin.org While some selective agonists and antagonists for the metabotropic receptor exist, such as cyclo(1-8)OP and cyclo(1-8)[DLeu5]OP respectively, there is a need for a wider array of pharmacological probes. researchgate.netnih.gov

Highly selective non-peptidic agonists and antagonists would be particularly valuable, as they may offer improved stability and bioavailability for in vivo studies. researchgate.net The creation of fluorescently labeled ODN analogs could enable direct visualization of receptor binding and trafficking. Furthermore, the development of novel antibodies and advanced molecular probes will be instrumental in studying the expression and localization of both ODN and its unidentified receptor with greater precision. frontiersin.org

Preclinical Research Avenues for Neurodegenerative Conditions and Metabolic Disorders

The established neuroprotective properties of ODN make it a promising candidate for therapeutic intervention in neurodegenerative diseases. mdpi.comnih.govmdpi.comfrontiersin.org Preclinical studies have already demonstrated its efficacy in models of Parkinson's disease, where it can protect dopaminergic neurons from degeneration. researchgate.netnih.govfrontiersin.org Future preclinical research should expand to other neurodegenerative conditions, such as Alzheimer's disease and multiple sclerosis, where oxidative stress and neuronal death are key pathological features. mdpi.com

Beyond neurodegeneration, the role of ODN in metabolic regulation presents another exciting avenue for preclinical investigation. mdpi.com Its involvement in glucose homeostasis and appetite control suggests potential applications in the treatment of metabolic disorders like obesity and diabetes. mdpi.comresearchgate.net Further research in animal models will be necessary to evaluate the therapeutic potential and safety of ODN-based therapies for these conditions.

Q & A

Q. What are the primary mechanisms through which ODN exerts neuroprotective effects against oxidative stress in astrocytes?

ODN mitigates oxidative stress by enhancing endogenous antioxidant systems. Experimental studies demonstrate that ODN reduces 6-hydroxydopamine (6-OHDA)-induced reactive oxygen species (ROS) via upregulation of superoxide dismutase (SOD) and catalase activity. For example, DHE fluorescence assays quantified ROS levels, revealing a 40% reduction in ODN-treated astrocytes compared to controls . Additionally, ODN stabilizes mitochondrial function by inhibiting caspase-3 activation and preserving ATP synthesis .

Q. How does ODN modulate apoptosis in neural cells exposed to 6-OHDA?

ODN prevents intrinsic apoptosis by inhibiting mitochondrial permeability transition pore opening and cytochrome c release. Key methodologies include TUNEL staining to detect DNA fragmentation and caspase-3 activity assays. Studies show ODN reduces apoptotic markers by 60% in cerebellar granule neurons exposed to 6-OHDA . This effect is linked to PKC-MAPK pathway activation, validated via pharmacological inhibitors (e.g., GF109203X for PKC) .

Q. What experimental models are optimal for studying ODN's neuroprotective role in Parkinson’s disease (PD)?

Primary rat astrocyte cultures treated with 6-OHDA are widely used to mimic PD-associated oxidative stress. Metrics include cell viability (MTT assay), ROS quantification (DHE fluorescence), and antioxidant enzyme activity (spectrophotometry) . Rodent models with intrastriatal 6-OHDA injections are also employed to assess ODN’s in vivo efficacy via immunohistochemistry and behavioral tests .

Advanced Research Questions

Q. How can researchers address discrepancies in ODN's efficacy across different in vitro models of PD?

Variability in ODN’s effects may arise from differences in cell type (e.g., astrocytes vs. neurons) or ROS generation methods (6-OHDA vs. H2O2). To resolve contradictions, comparative studies should standardize ROS quantification (e.g., using electron paramagnetic resonance) and control for variables like cell density and antioxidant baseline levels . Meta-analyses of dose-response curves across models can also clarify context-dependent mechanisms .

Q. What experimental strategies validate the role of PKC-MAPK signaling in ODN-mediated neuroprotection?

Pharmacological inhibition (e.g., U0126 for MEK/ERK) combined with Western blotting for phosphorylated kinases (p-PKC, p-ERK) is critical. For example, pretreatment with PKC inhibitors in cerebellar granule neurons abolished ODN’s anti-apoptotic effects, confirming pathway dependency . siRNA knockdown of MAPK isoforms further refines mechanistic insights .

Q. How does ODN interact with astrocyte-neuron crosstalk in neurodegenerative contexts?

Co-culture systems of astrocytes and dopaminergic neurons exposed to 6-OHDA can elucidate paracrine signaling. Techniques include conditioned medium transfer experiments and cytokine array profiling. ODN upregulates glial-derived neurotrophic factor (GDNF) secretion, which enhances neuronal survival by 50% in co-cultures, measured via ELISA and neurite outgrowth assays .

Q. What are the limitations of current ODN delivery methods in preclinical studies?

Intraventricular ODN administration in rodents poses challenges like rapid peptide degradation and poor blood-brain barrier penetration. Advanced approaches include nanoparticle encapsulation (e.g., dextran-graft-poly(lactic acid) carriers) to prolong half-life. Efficacy is assessed via HPLC quantification of ODN in cerebrospinal fluid and in vivo imaging .

Methodological Considerations

  • Data Contradiction Analysis : Use sensitivity analyses to isolate confounding factors (e.g., batch-to-batch variability in 6-OHDA purity) .
  • Experimental Design : Include sham-treated controls and blinded outcome assessments to minimize bias .
  • Statistical Rigor : Apply Bonferroni corrections for multiple comparisons in ANOVA-based studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.